An In-depth Technical Guide to 1,2-Epoxytetradecane: Chemical Structure, Properties, and Applications in Drug Delivery
An In-depth Technical Guide to 1,2-Epoxytetradecane: Chemical Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxytetradecane, a long-chain aliphatic epoxide, is a versatile chemical intermediate with significant applications in organic synthesis and the burgeoning field of drug delivery. Its strained three-membered oxirane ring imparts high reactivity, making it a valuable precursor for the synthesis of a diverse range of functionalized molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 1,2-Epoxytetradecane, with a particular focus on its role in the development of advanced drug delivery systems. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside a summary of its toxicological profile.
Chemical Structure and Identification
1,2-Epoxytetradecane, also known as 1,2-tetradecylene oxide or 2-dodecyloxirane, is a simple epoxide with a fourteen-carbon aliphatic chain. The structure consists of a terminal epoxide ring attached to a dodecyl chain.
Chemical Structure:
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Molecular Formula: C₁₄H₂₈O[1]
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SMILES: CCCCCCCCCCCCC1CO1[1]
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InChI Key: IOHJQSFEAYDZGF-UHFFFAOYSA-N[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-dodecyloxirane[1] |
| CAS Number | 3234-28-4[1] |
| PubChem CID | 18604[1] |
| EC Number | 221-781-6 |
| Synonyms | 1,2-Tetradecylene oxide, Dodecyloxirane, 1-Tetradecene oxide |
Physicochemical Properties
1,2-Epoxytetradecane is a clear, colorless mobile liquid with an ether-like odor.[1] It is insoluble in water but soluble in many organic solvents.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 212.37 g/mol | [1] |
| Boiling Point | 95-96 °C at 0.4 mmHg | [2] |
| Melting Point | < 20 °C (68 °F) | [1] |
| Density | 0.845 g/mL at 25 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| Refractive Index | 1.4408 at 20 °C | |
| Water Solubility | < 1 mg/mL at 20 °C | [1] |
| XLogP3 | 6.3 | [1] |
Reactivity and Chemical Properties
The chemical behavior of 1,2-Epoxytetradecane is dominated by the high reactivity of the strained epoxide ring. This ring can be readily opened by a variety of nucleophiles, a reaction that can be catalyzed by either acid or base. This reactivity is the foundation of its utility in organic synthesis.
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Nucleophilic Ring-Opening: The epoxide ring is susceptible to attack by nucleophiles such as amines, alcohols, thiols, and Grignard reagents, leading to the formation of 1,2-disubstituted tetradecane derivatives. This reaction is highly regioselective. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (C1). Under acidic conditions, the nucleophile attacks the more substituted carbon (C2) after protonation of the epoxide oxygen.
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Polymerization: 1,2-Epoxytetradecane can undergo polymerization, especially in the presence of catalysts or upon heating. This reaction can be vigorous.[1]
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Incompatibilities: It is incompatible with strong acids, caustics, and peroxides.[1]
Experimental Protocols
Synthesis of 1,2-Epoxytetradecane via Epoxidation of 1-Tetradecene
A common and reliable method for the synthesis of 1,2-Epoxytetradecane is the epoxidation of its corresponding alkene, 1-tetradecene, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
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1-Tetradecene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-tetradecene (1.0 equivalent) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane and add it to the addition funnel.
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Add the m-CPBA solution dropwise to the stirred solution of 1-tetradecene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxy acid.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-Epoxytetradecane.
Purification by Vacuum Distillation
The crude product can be purified by vacuum fractional distillation to remove unreacted starting material and other impurities.
Materials:
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Crude 1,2-Epoxytetradecane
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Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask, vacuum pump, and manometer)
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Heating mantle
Procedure:
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Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
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Transfer the crude 1,2-Epoxytetradecane to the distillation flask.
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Slowly and carefully apply vacuum to the system.
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Begin gentle heating of the distillation flask.
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Collect the fraction that distills at the appropriate temperature and pressure for 1,2-Epoxytetradecane (e.g., 95-96 °C at 0.4 mmHg).[2]
Analytical Characterization
The purity and identity of the synthesized 1,2-Epoxytetradecane can be confirmed using various analytical techniques.
Table 3: Analytical Methods and Expected Results
| Method | Purpose | Expected Results |
| Gas Chromatography (GC) | Purity assessment | A single major peak corresponding to 1,2-Epoxytetradecane. |
| ¹H NMR (CDCl₃) | Structural confirmation | Characteristic signals for the epoxide protons (multiplets around 2.4-2.9 ppm), a triplet for the terminal methyl group (~0.88 ppm), and a broad multiplet for the methylene protons of the alkyl chain. |
| ¹³C NMR (CDCl₃) | Structural confirmation | Signals for the epoxide carbons (around 47 and 52 ppm) and the alkyl chain carbons. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak (M⁺) at m/z 212 and a characteristic fragmentation pattern. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic C-O-C stretching vibrations for the epoxide ring (around 1250, 915, and 835 cm⁻¹). |
Applications in Drug Development: A Key Component in Lipid Nanoparticles for siRNA Delivery
While 1,2-Epoxytetradecane does not typically exhibit direct biological activity in signaling pathways, its high reactivity makes it a crucial building block in the synthesis of more complex molecules with significant therapeutic applications. A prime example is its use in the creation of ionizable lipids, which are essential components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics like small interfering RNA (siRNA) and messenger RNA (mRNA).[3][4]
The ring-opening of 1,2-Epoxytetradecane with polyamines is a key step in the synthesis of a library of ionizable lipids.[3] These lipids possess a protonatable amine head group and multiple hydrophobic tails derived from the epoxide. At acidic pH (within the endosome), the amine head group becomes protonated, facilitating the release of the encapsulated nucleic acid into the cytoplasm. The long alkyl chains, originating from 1,2-Epoxytetradecane, are critical for the overall lipophilicity and structural integrity of the LNP.
Safety and Handling
1,2-Epoxytetradecane is classified as a hazardous substance. It is known to cause skin irritation and is very toxic to aquatic life with long-lasting effects.[5]
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H410 | Very toxic to aquatic life with long lasting effects. |
Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
1,2-Epoxytetradecane is a valuable and highly reactive chemical intermediate. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important building block in organic chemistry. For researchers and professionals in drug development, its primary significance lies in its role as a precursor to ionizable lipids, which are fundamental components of lipid nanoparticle delivery systems. The ability to precisely engineer the hydrophobic tails of these lipids using 1,2-Epoxytetradecane and other long-chain epoxides is a key factor in optimizing the efficacy and safety of siRNA and mRNA-based therapeutics. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
